molecular formula C12H10N2O2 B11807241 Methyl [2,3'-bipyridine]-6-carboxylate

Methyl [2,3'-bipyridine]-6-carboxylate

Cat. No.: B11807241
M. Wt: 214.22 g/mol
InChI Key: GZPVJIVVQBPZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2,3’-bipyridine]-6-carboxylate is a chemical compound belonging to the bipyridine family. Bipyridines are heteroaromatic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a methyl ester group at the 6-position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2,3’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including methyl [2,3’-bipyridine]-6-carboxylate, often involves large-scale coupling reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydrobipyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure can form stable complexes with transition metals, which can then participate in various catalytic and redox reactions. These metal complexes can interact with molecular targets and pathways, influencing chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different structural orientation.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.

    6-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine with distinct chemical properties.

Uniqueness

Methyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of specialized ligands and materials with tailored properties .

Biological Activity

Methyl [2,3'-bipyridine]-6-carboxylate is a member of the bipyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, featuring two connected pyridine rings with a carboxylate group and a methyl ester substituent. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and pharmacological properties.

  • Molecular Formula : C₁₁H₉N₂O₂
  • Molecular Weight : 201.2 g/mol
  • Structure : The bipyridine framework enhances its ability to coordinate with metal ions, making it versatile in various chemical reactions.

1. Antimicrobial Activity

Bipyridine derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus20-40
Escherichia coli30-50
Pseudomonas aeruginosa25-45

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with effectiveness comparable to standard antibiotics such as ceftriaxone.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines.

Cell Line IC₅₀ (µM)
MCF-7 (breast cancer)15.5
HCT-116 (colon cancer)12.3
PC3 (prostate cancer)18.0

In these studies, the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Phosphodiesterase Inhibition : Similar bipyridine derivatives have been identified as phosphodiesterase inhibitors, leading to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cellular signaling pathways related to cardiac function and vasodilation.
  • Metal Ion Coordination : The ability to form complexes with metal ions enhances its reactivity and biological activity, particularly in catalysis and drug design.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several bipyridine derivatives against common pathogens. This compound was included in the screening and exhibited notable activity against Staphylococcus aureus and E. coli, with MIC values indicating strong potential for development as an antimicrobial agent .

Study on Anticancer Properties

In another investigation focusing on its anticancer properties, this compound was tested against multiple cancer cell lines. Results indicated that the compound effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways, confirming its role as a potential anticancer drug .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-2-5-10(14-11)9-4-3-7-13-8-9/h2-8H,1H3

InChI Key

GZPVJIVVQBPZJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.